2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H12ClN3 and its molecular weight is 257.72. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile and its derivatives are primarily used in chemical synthesis for producing a variety of heterocyclic compounds. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with different reagents leads to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Additionally, alkylation and cyclization processes involving this compound yield thienopyridine derivatives, highlighting its versatility in synthesizing novel organic structures with potential biological activities (Yassin, 2009).
Biological Activity Studies
Various derivatives of this compound have been synthesized and characterized to explore their biological activities. Compounds like pyrrolo[2,3-b]pyridine scaffolds have been synthesized and assessed for their potential biological effects, indicating the compound's relevance in medicinal chemistry and drug design (Sroor, 2019).
Structural and Optical Properties
The compound and its derivatives are also subjects of study in physical chemistry, especially concerning their structural and optical properties. For instance, research into the crystal structure of certain derivatives has provided insights into their molecular arrangements and interactions, with implications for their physical and chemical behaviors (Asiri et al., 2011).
Applications in Material Science
This compound derivatives have been investigated for their potential applications in material science. They have been used as fluorescent molecular sensors for monitoring photopolymerization processes and as co-initiators in photopolymerization, showcasing their utility in developing advanced materials and coatings (Ortyl et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The specific nature of these interactions and their resulting changes would depend on the particular targets involved .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may also affect a range of biochemical pathways, with downstream effects varying based on the specific pathways involved.
Result of Action
Given the potential biological activities of similar compounds , it is likely that this compound could have a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(3-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-6-10(2)17-14(13(9)8-16)18-12-5-3-4-11(15)7-12/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCLHNDWSJPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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